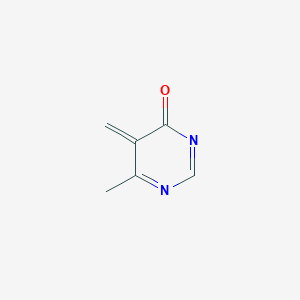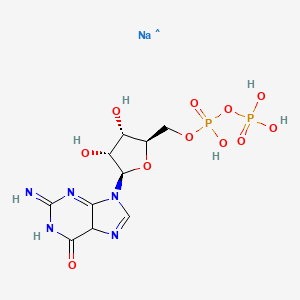
1-(sec-Butyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(sec-Butyl)thiourea is an organosulfur compound with the chemical formula C₅H₁₂N₂S. It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This compound is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. Thioureas, including this compound, are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(sec-Butyl)thiourea can be synthesized through the reaction of sec-butylamine with carbon disulfide (CS₂) followed by the addition of hydrogen sulfide (H₂S). The reaction typically occurs under mild conditions, with the formation of the thiourea derivative as the primary product .
Industrial Production Methods: Industrial production of thioureas often involves the reaction of amines with carbon disulfide and hydrogen sulfide. The process is scalable and can be optimized for high yields. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(sec-Butyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert thioureas to thiols.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and bromine (Br₂) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reactions: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiols.
Substitution: Various substituted thioureas depending on the reactants used.
Aplicaciones Científicas De Investigación
1-(sec-Butyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Biology: Thioureas have been studied for their potential antibacterial, antioxidant, and anticancer properties.
Medicine: Research has shown that thioureas can inhibit certain enzymes and have potential therapeutic applications.
Industry: Thioureas are used in the production of dyes, photographic chemicals, and as stabilizers in plastics
Mecanismo De Acción
The mechanism of action of 1-(sec-Butyl)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. Thioureas can act as inhibitors of enzymes by binding to the active sites and blocking substrate access. The sulfur atom in the thiocarbonyl group plays a crucial role in these interactions, enhancing the compound’s reactivity and specificity .
Comparación Con Compuestos Similares
Thiourea: The parent compound with a simpler structure.
1-Butylthiourea: Similar structure with a butyl group instead of a sec-butyl group.
1-Phenylthiourea: Contains a phenyl group, offering different reactivity and applications
Uniqueness of 1-(sec-Butyl)thiourea: this compound stands out due to its unique sec-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications and as a selective inhibitor in biological studies .
Propiedades
Fórmula molecular |
C5H12N2S |
|---|---|
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
[(2S)-butan-2-yl]thiourea |
InChI |
InChI=1S/C5H12N2S/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)/t4-/m0/s1 |
Clave InChI |
WFDOLCYFWRFQEG-BYPYZUCNSA-N |
SMILES isomérico |
CC[C@H](C)NC(=S)N |
SMILES canónico |
CCC(C)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[1,2-bis(diphenylphosphino)ethane]-palladium](/img/structure/B12359054.png)



![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359075.png)








